methyl 6-acetyl-2-(3-methyl-1,2-oxazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-acetyl-2-(3-methyl-1,2-oxazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. This molecule integrates multiple functional groups, including a methyl ester, acetyl group, and a 3-methyl-1,2-oxazole-5-amido substituent. While direct studies on this compound are scarce, its structural analogs (e.g., ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate) have been explored for their crystallographic properties and synthetic utility . The synthesis of similar compounds often involves cyclocondensation or nucleophilic substitution reactions, as seen in pyrazole- and pyridine-derived systems .
Properties
IUPAC Name |
methyl 6-acetyl-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-8-6-11(24-18-8)14(21)17-15-13(16(22)23-3)10-4-5-19(9(2)20)7-12(10)25-15/h6H,4-5,7H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONVWQPCPMTWHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-acetyl-2-(3-methyl-1,2-oxazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable thieno[2,3-c]pyridine precursor with an isoxazole derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like copper(I) or ruthenium(II) for cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. This could include the use of continuous flow reactors and green chemistry principles to reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
methyl 6-acetyl-2-(3-methyl-1,2-oxazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
methyl 6-acetyl-2-(3-methyl-1,2-oxazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 6-acetyl-2-(3-methyl-1,2-oxazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogs include:
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (CAS: 193537-14-3): Shares the thieno[2,3-c]pyridine core and ester group but differs in substituents (Boc-protected amine vs. oxazole-amido and acetyl groups) .
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile: A pyran derivative with cyano and pyrazole substituents, highlighting divergent heterocyclic frameworks but similar functionalization strategies .
5-Amino-3-oxo-2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyridine-6-carbonitrile: Features a thiazolo-pyridine system, emphasizing the role of fused heterocycles in modulating bioactivity .
Functional Group Analysis
Crystallographic and Computational Insights
- Crystallographic analysis of similar compounds (e.g., thieno-pyridines) often employs SHELX software for structure refinement, emphasizing hydrogen-bonding networks and π-stacking interactions .
- Hydrogen-bonding patterns in oxazole derivatives may influence molecular aggregation, as observed in graph-set analyses of related heterocycles .
Research Findings and Gaps
- Synthetic Challenges : The oxazole-amido group may introduce steric hindrance, complicating regioselective functionalization.
Biological Activity
Methyl 6-acetyl-2-(3-methyl-1,2-oxazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core with an acetyl group and an oxazole moiety. Its molecular formula is C₁₄H₁₅N₃O₃S. The structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[2,3-c]pyridine exhibit significant antimicrobial properties. For instance, compounds similar to methyl 6-acetyl-2-(3-methyl-1,2-oxazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine have shown efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Candida albicans | 15.62 µg/mL |
Note: The above data is indicative of the potential activity of thieno[2,3-c]pyridine derivatives.
Cytotoxicity
In vitro studies have demonstrated that compounds containing the thieno[2,3-c]pyridine structure exhibit cytotoxic effects on cancer cell lines. For example, derivatives have been tested against the MCF-7 breast cancer cell line with promising results.
Table 2: Cytotoxicity Data on Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound D | MCF-7 | 25 |
| Compound E | HeLa | 30 |
The proposed mechanism of action for these compounds often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis. The presence of the oxazole and thieno moieties may enhance binding affinity to specific enzymes or receptors.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry examined a series of thieno[2,3-c]pyridine derivatives for their antimicrobial properties. The study found that specific substitutions on the thieno ring significantly enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Case Study 2: Cytotoxic Effects on Cancer Cells
Research conducted on various thieno[2,3-c]pyridine derivatives demonstrated their ability to induce apoptosis in MCF-7 cells. The study highlighted the importance of structural modifications in enhancing cytotoxicity .
Q & A
Q. What are the standard synthetic routes for preparing methyl 6-acetyl-2-(3-methyl-1,2-oxazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate?
The synthesis typically involves multi-step protocols starting from thiophene and pyridine precursors. A common approach includes:
- Cyclization reactions to form the thieno[2,3-c]pyridine core, often using catalytic acid or base conditions .
- Amidation of the intermediate with 3-methyl-1,2-oxazole-5-carboxylic acid derivatives under coupling agents like EDCI or HOBt .
- Acetylation at the 6-position using acetyl chloride or acetic anhydride in inert solvents (e.g., DCM) .
Critical parameters include temperature control (0–60°C), solvent selection (DMF, THF), and purification via column chromatography.
Q. Which analytical techniques are essential for structural confirmation of this compound?
- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions, particularly the oxazole-amido group and acetyl moiety. Aromatic protons in the thieno[2,3-c]pyridine ring typically resonate at δ 7.0–8.5 ppm .
- IR Spectroscopy : Confirm carbonyl stretches (C=O) from the ester (1700–1750 cm) and acetyl groups (1650–1700 cm) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. How can researchers ensure purity during synthesis?
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .
- High-Performance Liquid Chromatography (HPLC) : Achieve >95% purity via reverse-phase C18 columns with acetonitrile/water gradients .
- Recrystallization : Use ethanol/dioxane mixtures to isolate crystalline forms .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) impact the yield of the thieno[2,3-c]pyridine core?
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency due to improved solubility of intermediates, while non-polar solvents (toluene) may reduce side reactions .
- Catalysts : Pd/C or CuI catalysts accelerate heterocycle formation but require inert atmospheres to prevent oxidation .
- Temperature : Optimal cyclization occurs at 60–80°C; higher temperatures risk decomposition .
Q. What strategies are used to evaluate the compound’s biological activity in anti-inflammatory or anticancer studies?
- In Vitro Assays :
- Molecular Docking : Simulate interactions with target proteins (e.g., EGFR, TNF-α) using software like AutoDock Vina to rationalize activity .
Q. How can researchers resolve contradictions in spectral data or bioactivity results?
- Isotopic Labeling : Use N or C-labeled analogs to clarify ambiguous NMR signals .
- X-ray Crystallography : Resolve structural ambiguities by comparing experimental data with crystallographic models of related thieno[2,3-c]pyridine derivatives .
- Dose-Response Replication : Repeat bioassays under controlled conditions (e.g., pH 7.4, 37°C) to verify activity trends .
Q. What methods are employed to synthesize derivatives for structure-activity relationship (SAR) studies?
Q. How does the compound’s stability vary under different storage or experimental conditions?
- Thermal Stability : Decomposition occurs above 150°C; store at −20°C under argon .
- pH Sensitivity : Ester hydrolysis is accelerated in basic conditions (pH > 9); use neutral buffers for biological assays .
- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the thieno[2,3-c]pyridine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
